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3-(2-Methoxypyridin-3-yl)azetidin-3-ol

Cat. No.: B15053240
M. Wt: 180.20 g/mol
InChI Key: FIUFFYNHLGJBKH-UHFFFAOYSA-N
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Description

Evolution and Significance of Azetidine (B1206935) Derivatives in Contemporary Medicinal Chemistry

Azetidine derivatives, once considered challenging synthetic targets due to their inherent ring strain, have emerged as valuable scaffolds in modern drug discovery. acs.orgnih.gov Their incorporation into bioactive molecules has led to the development of compounds with a wide spectrum of pharmacological activities. nih.govresearchgate.net The satisfactory stability and molecular rigidity of the azetidine ring make it an attractive component for modulating the physicochemical and pharmacokinetic properties of drug candidates. nih.gov

The significance of azetidines in medicinal chemistry is underscored by their presence in numerous compounds investigated for various therapeutic applications. These applications span a diverse range of diseases, highlighting the broad utility of this four-membered heterocycle.

Table 1: Reported Biological Activities of Azetidine-Containing Compounds

Biological Activity Therapeutic Area
Antibacterial Infectious Diseases
Anticancer Oncology
Anti-inflammatory Inflammatory Disorders
Antiviral Infectious Diseases
Antimalarial Infectious Diseases
Antidiabetic Metabolic Disorders
Analgesic Pain Management
Dopamine (B1211576) Antagonist Neurological Disorders

This table is a compilation of activities reported in the literature and is not exhaustive. nih.govmedwinpublishers.com

The evolution of synthetic methodologies has played a crucial role in the expanded use of azetidines. medwinpublishers.com Advances in synthetic chemistry have made these scaffolds more accessible, enabling medicinal chemists to explore their potential more thoroughly. acs.org

Structural Distinctiveness and Conformational Aspects of Four-Membered Nitrogen Heterocycles

The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom. Its structure is characterized by significant ring strain, which influences its chemical reactivity and conformational preferences. medwinpublishers.com Unlike its more strained three-membered counterpart, aziridine (B145994), the azetidine ring possesses greater stability, making it more amenable to handling and derivatization.

The conformation of the azetidine ring is not planar but rather puckered. nih.gov This puckering is a consequence of the torsional strain within the ring. The degree of puckering can be influenced by the nature and position of substituents on the ring. nih.gov This conformational behavior is a key feature that medicinal chemists can exploit to orient substituents in specific spatial arrangements to optimize interactions with biological targets. The change in ring size from a five-membered pyrrolidine (B122466) to a four-membered azetidine can lead to notable changes in the backbone and ring structures of molecules. nih.gov

Overview of Azetidinol (B8437883) Motifs as Key Pharmacophores

The 3-hydroxyazetidine, or azetidinol, motif is a particularly important pharmacophore in drug design. chemimpex.comcymitquimica.com The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules such as enzymes and receptors. This functional group enhances the polarity of the molecule, which can influence its solubility and pharmacokinetic profile.

3-Hydroxyazetidine hydrochloride is recognized as a valuable building block in the synthesis of various bioactive molecules, particularly in the development of novel drugs targeting neurological disorders. chemimpex.comguidechem.com The unique structure of azetidinols allows for the creation of complex molecular architectures. chemimpex.com Furthermore, 3-aryl-3-azetidinols are versatile intermediates that can be used to synthesize a variety of 3,3-disubstituted azetidines. morressier.com

Strategic Importance of Substituted Pyridyl Moieties in Bioactive Compounds

The pyridine (B92270) ring is a ubiquitous scaffold in medicinal chemistry, found in a vast number of approved drugs. Its presence can significantly impact the pharmacological profile of a compound. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the compound's binding affinity and pharmacokinetic properties.

The substitution pattern on the pyridine ring is of critical strategic importance. The position and nature of substituents can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. For instance, a methoxy (B1213986) group, as in 2-methoxypyridine (B126380), can influence the molecule's conformation and electronic distribution. nih.gov The 2-methoxypyridine moiety has been utilized as an intermediate in the synthesis of more complex and biologically active molecules. chemicalbook.comchemicalbook.com

Research Context for 3-(2-Methoxypyridin-3-yl)azetidin-3-ol within Contemporary Organic and Medicinal Chemistry

The specific compound, this compound, represents a novel chemical entity that combines the key pharmacophoric features of both the 3-azetidinol and the 2-methoxypyridine moieties. While direct research on this particular molecule is not extensively reported in the public domain, its structure suggests significant potential in medicinal chemistry.

The synthesis of 3-aryl-azetidin-3-ols is an established area of research, with methods often involving the addition of Grignard reagents to N-protected azetidin-3-ones. acs.org The synthesis of 2-methoxypyridine derivatives is also well-documented, often serving as precursors for more elaborate structures. nih.govresearchgate.net The strategic combination of these two scaffolds in this compound presents an interesting avenue for the exploration of new chemical space. The azetidinol portion offers a three-dimensional exit vector and potential for hydrogen bonding, while the 2-methoxypyridyl group provides a key aromatic interaction domain with specific electronic properties. This combination could be exploited in the design of inhibitors for various biological targets where such interactions are crucial. The exploration of synthetic routes to and the biological evaluation of this compound and its analogs could therefore be a promising area for future research in organic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B15053240 3-(2-Methoxypyridin-3-yl)azetidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-(2-methoxypyridin-3-yl)azetidin-3-ol

InChI

InChI=1S/C9H12N2O2/c1-13-8-7(3-2-4-11-8)9(12)5-10-6-9/h2-4,10,12H,5-6H2,1H3

InChI Key

FIUFFYNHLGJBKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2(CNC2)O

Origin of Product

United States

Synthetic Methodologies for 3 2 Methoxypyridin 3 Yl Azetidin 3 Ol and Analogues

Foundational Strategies for Azetidine (B1206935) Ring Construction

The construction of the azetidine ring, a four-membered saturated nitrogen heterocycle, is a significant challenge in organic synthesis due to inherent ring strain. rsc.orgnih.gov Nevertheless, its importance as a structural motif in medicinal chemistry has driven the development of numerous synthetic strategies. nih.govnih.govmagtech.com.cn

Nucleophilic Cyclization Approaches to Azetidines

One of the most common and direct methods for forming the azetidine ring is through intramolecular nucleophilic substitution, where a nitrogen nucleophile attacks an electrophilic carbon center to close the ring. magtech.com.cnclockss.org This typically involves the cyclization of γ-amino alcohols with activated hydroxyl groups (e.g., mesylates, tosylates) or γ-haloamines. nih.govorganic-chemistry.org The success of these reactions often depends on managing the delicate balance between the desired intramolecular cyclization and competing intermolecular reactions or elimination pathways.

Key variations of this approach include:

Cyclization of γ-haloamines: Primary or secondary amines containing a halogen on the γ-carbon can undergo intramolecular SN2 reaction, often promoted by a base, to yield the azetidine ring.

Activation of γ-aminoalcohols: A more versatile method involves the in-situ activation of the hydroxyl group in a γ-aminoalcohol, converting it into a good leaving group (like a sulfonate ester), which is then displaced by the internal amine. organic-chemistry.org

Ring-opening of epoxides: The reaction of amines with epoxides can lead to amino alcohols, which can then be further manipulated to form azetidines. A particularly elegant approach involves the intramolecular aminolysis of 3,4-epoxy amines. nih.gov

Table 1: Examples of Nucleophilic Cyclization Approaches
Precursor TypeGeneral ReactionKey ReagentsReference
γ-HaloamineIntramolecular SN2 cyclizationBase (e.g., K2CO3) organic-chemistry.org
γ-AminoalcoholHydroxyl activation then cyclizationMsCl, TsCl, or Tf2O, then base u-tokyo.ac.jp
cis-3,4-Epoxy amineIntramolecular regioselective aminolysisLa(OTf)3 (Lewis acid catalyst) nih.gov

Cycloaddition Reactions in Azetidine Synthesis (e.g., [2+2] Photocycloadditions, Amine-Catalyzed Cycloadditions)

Cycloaddition reactions provide a powerful and convergent route to the azetidine core by forming two new bonds in a single step. magtech.com.cn

[2+2] Photocycloadditions (Aza Paternò–Büchi Reaction): This reaction involves the photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine. nih.govchemrxiv.org The reaction is typically initiated by the UV irradiation of the imine, leading to an excited state that reacts with the alkene. nih.gov Challenges such as competing E/Z isomerization of the imine can be overcome by using cyclic imines or visible-light-mediated protocols with suitable photocatalysts. nih.govchemrxiv.orgspringernature.com Recent advances have utilized visible light and iridium or copper photocatalysts to achieve these transformations under milder conditions, expanding the reaction's scope and functional group tolerance. rsc.orgchemrxiv.orgresearchgate.net

Amine-Catalyzed Cycloadditions: Specific classes of azetidines can be synthesized through amine-catalyzed [2+2] cycloadditions, for instance, between allenoates and imines. magtech.com.cn This method offers an alternative to photochemical approaches.

Table 2: Cycloaddition Strategies for Azetidine Synthesis
Reaction NameReactantsConditionsKey FeaturesReference
Aza Paternò–BüchiImine + AlkeneUV light or Visible light + Photocatalyst (Ir, Cu)Direct formation of azetidine ring; high regio- and stereoselectivity possible. rsc.orgnih.govchemrxiv.org
Staudinger SynthesisImine + Ketene (B1206846)Base (e.g., Triethylamine)Forms azetidin-2-ones (β-lactams), which can be reduced to azetidines. mdpi.com

Ring Rearrangements and Transformations for Azetidine Formation

The construction of the azetidine skeleton can also be achieved through the rearrangement of other heterocyclic systems. These methods leverage the release of ring strain or thermodynamically driven transformations to access the four-membered ring.

Ring Contraction: Five-membered heterocycles, such as substituted pyrrolidines, can undergo ring contraction to furnish azetidines. For example, N-sulfonyl-2-pyrrolidinone derivatives can be converted to α-acylated azetidines. rsc.orgorganic-chemistry.org

Ring Expansion: Three-membered rings like aziridines can be expanded to form azetidines. This can be achieved through various methods, including the reaction of N-tosyl-aziridines with organozinc reagents followed by intramolecular cyclization. magtech.com.cnrsc.org

Reduction of Azetidin-2-ones for Azetidine Access

Azetidin-2-ones, commonly known as β-lactams, are readily accessible synthetic intermediates, most famously via the Staudinger [2+2] cycloaddition of a ketene and an imine. mdpi.com The subsequent reduction of the β-lactam's amide carbonyl group provides a reliable pathway to the corresponding azetidine. magtech.com.cn

The choice of reducing agent is critical. While lithium aluminum hydride (LiAlH₄) is often used, its reactivity can sometimes lead to cleavage of the C2-C3 bond of the β-lactam ring, resulting in γ-amino alcohols instead of the desired azetidine. acs.org Hydroalanes have been reported as more specific reducing agents that favor the formation of azetidines. acs.org

Metal-Catalyzed Processes for Azetidine Synthesis (e.g., Pd-catalyzed cyclizations, Cu-catalyzed N-arylation, Ti(IV)-mediated coupling)

Modern synthetic chemistry has increasingly relied on metal catalysis to forge challenging bonds and construct complex molecules, and azetidine synthesis is no exception. nih.govresearchgate.net

Palladium-Catalyzed Cyclizations: Intramolecular C-H amination, catalyzed by palladium, can form the azetidine ring. This involves the formation of a C-N bond through the activation of a C(sp³)–H bond. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are used in various azetidine syntheses. For instance, copper-catalyzed N-arylation is a key step in preparing N-aryl azetidines. organic-chemistry.org Additionally, photo-induced copper catalysis has enabled the [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce azetidines. nih.gov A general anti-Baldwin 4-exo-dig radical cyclization of ynamides to form azetidines is also promoted by copper photoredox catalysis. nih.gov

Titanium(IV)-Mediated Coupling: Kürti and co-workers developed a Ti(IV)-mediated coupling of oxime ethers with Grignard reagents to synthesize spirocyclic NH-azetidines through a proposed Kulinkovich-type mechanism. rsc.orgresearchgate.net

Specific Routes to 3-Hydroxyazetidine Scaffolds

The synthesis of the 3-hydroxyazetidine core, a key feature of the target molecule, requires specific methodologies that install the hydroxyl group at the C3 position.

One prominent strategy involves the intramolecular aminolysis of 3,4-epoxy amines . For example, La(OTf)₃ has been shown to be an excellent catalyst for the C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine, yielding the corresponding 3-hydroxyazetidine in high yield. nih.gov This method is attractive due to its high regioselectivity and compatibility with various functional groups.

Another powerful method is the photochemical Norrish-Yang cyclization . This reaction uses α-amino ketones as starting materials, which upon irradiation, undergo intramolecular hydrogen abstraction followed by cyclization to form 3-hydroxyazetidines. researchgate.net This approach has been successfully implemented in flow chemistry, allowing for efficient and scalable synthesis. researchgate.net

A more classical approach involves building the ring from acyclic precursors. For instance, 3-hydroxyazetidine hydrochloride can be synthesized from epichlorohydrin (B41342) and an amine (like t-butylamine) through a sequence of cyclization, acetylation, and deprotection steps. chemicalbook.com

Finally, 3-hydroxyazetidines can undergo further transformations. A novel rearrangement of 3-hydroxyazetidines to highly substituted 2-oxazolines has been reported, initiated by a Ritter-type reaction, demonstrating the synthetic utility of this scaffold. nih.govacs.orgdurham.ac.uk

Table 3: Selected Methods for 3-Hydroxyazetidine Synthesis
MethodStarting MaterialsKey Reagents/ConditionsOutcomeReference
Intramolecular Aminolysiscis-3,4-Epoxy aminesLa(OTf)3 (catalyst)High yield, C3-selective ring opening. nih.gov
Norrish-Yang Cyclizationα-Amino ketonesUV irradiation (photochemical)Direct formation of 3-hydroxyazetidines. researchgate.net
Multi-step SynthesisEpichlorohydrin + AmineCyclization, protection, deprotectionStepwise construction of the scaffold. chemicalbook.com

The synthesis of the specific target, 3-(2-Methoxypyridin-3-yl)azetidin-3-ol, would likely involve adapting one of these methods. For example, a Grignard reagent derived from 3-bromo-2-methoxypyridine (B87399) could be added to a suitable 3-azetidinone precursor, followed by deprotection. Alternatively, a more advanced strategy could involve the metal-catalyzed coupling of a 3-halo- or 3-boro-azetidin-3-ol derivative with the appropriate pyridine (B92270) building block. The foundational strategies outlined provide a robust toolkit for accessing this and a wide array of structurally related analogues.

Methodologies for Integrating the 2-Methoxypyridin-3-yl Moiety.

The introduction of the 2-methoxypyridin-3-yl group onto the azetidine core is a critical step in the synthesis. Various modern organic chemistry techniques can be employed to achieve this, each with its own advantages in terms of substrate scope and reaction conditions.

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a versatile method for this purpose. This reaction typically involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. For the synthesis of this compound, this could involve the reaction of a 3-haloazetidin-3-ol derivative with 2-methoxypyridine-3-boronic acid, or conversely, a 3-azetidinylboronic acid derivative with a 3-halo-2-methoxypyridine. Palladium complexes with specialized ligands are often employed to achieve high yields and functional group tolerance. researchgate.netmdpi.comresearchgate.net

Direct alkylation with organometal reagents offers another route. This can involve the reaction of an organometallic reagent derived from 2-methoxypyridine (B126380) with a suitable electrophilic azetidine precursor. For instance, lithiation of 2-methoxypyridine followed by the addition of an azetidin-3-one (B1332698) derivative could furnish the desired tertiary alcohol.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Aryl-Azetidine Synthesis
Azetidine PrecursorAryl Boronic AcidCatalyst/LigandBaseSolventYield (%)Reference
N-Boc-3-iodoazetidinePhenylboronic acidPd(OAc)2/SPhosK2CO3Water/AcetonitrileHigh nih.gov
N-Boc-3-bromoazetidine4-Tolylboronic acidPdCl2(dppf)Cs2CO3DMF/WaterUp to 50% mdpi.com

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a viable strategy, particularly when the ring is activated by electron-withdrawing groups. wikipedia.org In the context of 2-methoxypyridine, the methoxy (B1213986) group at the 2-position can activate the ring for nucleophilic attack. stackexchange.comechemi.com A suitably functionalized azetidine nucleophile could displace a leaving group (such as a halide) at the 3-position of the pyridine ring. The inherent electron-deficient nature of the pyridine ring facilitates such reactions, especially at the ortho and para positions relative to the nitrogen atom. wikipedia.orgstackexchange.com

An alternative approach involves first attaching a functionalized pyridine precursor to the azetidine core, followed by interconversion of functional groups to generate the desired 2-methoxy-3-yl moiety. For example, a 2-halopyridine derivative could be coupled to the azetidine, and the halo group subsequently replaced by a methoxy group via a nucleophilic substitution reaction. ntu.edu.sg This strategy allows for greater flexibility in the synthesis, as it enables the introduction of the methoxy group at a later stage. Ring transformation reactions, such as converting a pyrimidine (B1678525) to a pyridine, can also be considered for creating the desired substituted pyridine ring system. wur.nl

Stereocontrolled Synthesis of Chiral Azetidinol (B8437883) Structures.

The synthesis of enantiomerically pure chiral azetidinol structures is of significant interest, as chirality often plays a crucial role in the biological activity of molecules. Stereocontrolled synthesis can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, chiral N-propargylsulfonamides can be used to prepare chiral azetidin-3-ones with high enantiomeric excess, which can then be reduced to the corresponding chiral azetidinols. nih.gov The use of chiral sulfinamides as auxiliaries can also direct the stereoselective addition of nucleophiles to imines, leading to chiral azetidine derivatives. rsc.org

Protecting Group Strategies for the Azetidinol and Pyridyl Functionalities.

The presence of reactive functional groups, namely the hydroxyl group of the azetidinol and the nitrogen atom of both the azetidine and pyridine rings, necessitates the use of protecting groups during the synthesis. jocpr.com The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.

For the azetidine nitrogen, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). morressier.comnih.gov The Boc group is readily removed under acidic conditions, while the Cbz group is typically cleaved by hydrogenolysis. creative-peptides.com The hydroxyl group of the azetidinol can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under a wide range of conditions and can be removed with fluoride (B91410) ions. libretexts.org The pyridine nitrogen is generally less nucleophilic than the azetidine nitrogen and may not always require protection. However, if protection is needed, formation of an N-oxide which can be later reduced is a possible strategy.

Table 2: Common Protecting Groups in Azetidine and Pyridine Synthesis
Functional GroupProtecting GroupAbbreviationDeprotection ConditionsReference
Azetidine Nitrogentert-ButoxycarbonylBocAcid (e.g., TFA) creative-peptides.com
Azetidine NitrogenBenzyloxycarbonylCbzHydrogenolysis (H2, Pd/C) creative-peptides.com
Hydroxyltert-ButyldimethylsilylTBDMSFluoride ion (e.g., TBAF) libretexts.org
HydroxylBenzylBnHydrogenolysis (H2, Pd/C) libretexts.org

Emerging Synthetic Technologies (e.g., Flow Chemistry, Microwave-Assisted Synthesis)

Modern synthetic technologies can offer significant advantages in terms of reaction efficiency, safety, and scalability.

Flow Chemistry: Continuous flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time. uniba.itacs.orgacs.orgnih.gov This can be particularly beneficial for reactions involving unstable intermediates or exothermic processes. The synthesis of functionalized azetidines has been successfully demonstrated using flow chemistry, which can lead to improved yields and purity compared to traditional batch methods. uniba.ituniba.it

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates by rapidly and efficiently heating the reaction mixture. researchgate.netresearchgate.net This technology has been applied to the synthesis of azetidines, often leading to shorter reaction times and higher yields. researchgate.netorganic-chemistry.org Microwave-assisted synthesis can be particularly useful for reactions that are sluggish at lower temperatures.

Chemical Reactivity and Functionalization of 3 2 Methoxypyridin 3 Yl Azetidin 3 Ol

Ring Strain and its Impact on Azetidine (B1206935) Reactivity

Azetidines, as four-membered nitrogen-containing heterocycles, are characterized by significant ring strain, which is a primary driver of their chemical reactivity. rsc.orgrsc.orgresearchwithrutgers.com The strain energy of the azetidine ring is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the relatively strain-free and less reactive five-membered pyrrolidines (5.4 kcal/mol). rsc.orgresearchgate.net

This inherent strain makes the azetidine ring susceptible to cleavage under appropriate conditions, yet it is stable enough for facile handling, unlike many aziridine (B145994) derivatives. rsc.orgresearchwithrutgers.com The reactivity stemming from ring strain allows azetidines to act as valuable synthons, participating in reactions that involve the cleavage of the C-N or C-C bonds of the ring. acs.orgnih.gov This "strain-release" approach is a powerful strategy in organic synthesis for accessing more complex molecular architectures. beilstein-journals.org The presence of substituents, such as the hydroxyl group and the 2-methoxypyridinyl moiety in the target compound, can further influence the regioselectivity and stereoselectivity of these strain-driven reactions.

Heterocycle Ring Strain Energy (kcal/mol)
Aziridine27.7 rsc.org
Azetidine25.4 rsc.org
Pyrrolidine (B122466)5.4 rsc.org
Piperidine (B6355638)0 researchgate.net

Transformations Involving the Azetidine Nitrogen Atom

The secondary amine nitrogen atom in the azetidine ring is a key site for functionalization. Its nucleophilic and basic character allows for a variety of transformations, which are crucial for modifying the molecule's properties.

N-Alkylation and N-Arylation: The nitrogen can be readily alkylated or arylated to introduce a wide range of substituents. These reactions typically proceed via nucleophilic substitution on an appropriate electrophile.

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides yields the corresponding N-acyl azetidines. This transformation is often used to install amide functionalities or protecting groups.

N-Sulfonylation: The nitrogen can be functionalized with sulfonyl groups (e.g., tosyl, nosyl) by reacting with sulfonyl chlorides. N-sulfonyl groups are important for several reasons: they can act as protecting groups, modify the electronic properties of the ring, and serve as activating groups for ring-opening reactions. acs.org

Formation of Azetidinium Ions: As a base, the azetidine nitrogen can be protonated or quaternized with alkylating agents to form azetidinium ions. This quaternization increases the strain and electrophilicity of the ring system, making it significantly more susceptible to nucleophilic attack and ring-opening. nih.gov The nature of the N-substituent can also direct the regioselectivity of other reactions, such as lithiation of adjacent aryl rings. rsc.org

Derivatization of the Azetidin-3-ol (B1332694) Hydroxyl Group (e.g., Etherification, Esterification, Oxidation)

The tertiary hydroxyl group at the C3 position of the azetidine ring is another critical handle for chemical modification. Its presence allows for the introduction of diverse functional groups, significantly impacting the molecule's steric and electronic properties.

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. For instance, deprotonation with a suitable base followed by reaction with an alkyl halide would yield the corresponding 3-alkoxyazetidine. Synthesis of 3-methoxyazetidines has been achieved through rearrangement reactions, highlighting the accessibility of this functional group. researchgate.net

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides can form esters at the C3 position. This is a common strategy in medicinal chemistry to generate prodrugs or to modify the lipophilicity and pharmacokinetic profile of a parent compound.

Oxidation: Oxidation of the tertiary alcohol is not straightforward. However, related secondary azetidinols can be oxidized to the corresponding azetidin-3-ones. nih.gov Azetidin-3-ones are valuable synthetic intermediates, susceptible to nucleophilic addition at the carbonyl group, enabling further diversification of the scaffold. nih.gov

Reaction Type Reagent Example Product Functional Group
EtherificationNaH, Alkyl HalideEther (-OR)
EsterificationAcyl Chloride, Pyridine (B92270)Ester (-OC(O)R)
Oxidation (of secondary alcohol)PCC, DMPKetone (=O)

Reactivity of the Pyridine Heterocycle and Methoxy (B1213986) Substituent

The pyridine nitrogen is basic, but its basicity is significantly reduced by the presence of the ortho-methoxy group. nih.gov The pKa of the 2-methoxypyridinium ion is 3.06, compared to 5.23 for the unsubstituted pyridinium (B92312) ion. nih.gov This reduced basicity is attributed to the inductive electron-withdrawing effect of the oxygen atom. nih.gov The methoxy group can also sterically hinder access to the nitrogen lone pair, further modulating its reactivity in coordination to metals or in acid-base reactions. nih.gov

The methoxy group itself is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to yield the corresponding 2-pyridone derivative. The methyl group of the methoxy ether is also a potential site for metabolic oxidation in biological systems.

Regioselective Functionalization of the Pyridine Ring

The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. The positions on the ring are activated or deactivated by the existing substituents.

Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-directing activator, while the azetidinyl group is also generally considered an activating group. The combined directing effects of the C2-methoxy and C3-azetidinyl substituents would likely direct incoming electrophiles to the C4 and C6 positions of the pyridine ring.

Metalation/Directed Ortho Metalation (DoM): A powerful strategy for regioselective functionalization is directed ortho metalation. In 2-alkoxypyridines, lithiation can be directed to specific positions. acs.org Using a strong base like n-butyllithium or lithium diisopropylamide (LDA), it is possible to deprotonate the pyridine ring at a position ortho to the directing group. For 3-(2-methoxypyridin-3-yl)azetidin-3-ol, metalation could potentially be directed by the methoxy group to the C3 position (if the azetidinyl group were not present) or potentially by the pyridine nitrogen itself. The azetidinyl group at C3 complicates predictions, but functionalization at C4 remains a likely outcome.

Palladium-Catalyzed Cross-Coupling: The pyridine ring can be functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) if first converted to a halide or triflate derivative. This allows for the introduction of a wide variety of carbon-based substituents with high regiocontrol. nih.gov

Chemical Modifications for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The distinct functional handles on this compound make it an excellent template for generating compound libraries for SAR and SPR studies in drug discovery. nih.govresearchgate.net

Azetidine Nitrogen (R¹): The secondary amine can be derivatized with various alkyl, aryl, or acyl groups to probe the size, electronic, and hydrogen-bonding requirements of a target binding pocket.

Azetidin-3-ol Group (R²): The hydroxyl group can be converted to ethers or esters to explore how changes in polarity, lipophilicity, and hydrogen-bonding capacity affect biological activity and physicochemical properties. nih.gov

Pyridine Ring (R³): Substituents can be introduced at various positions on the pyridine ring (e.g., C4, C5, C6) to investigate the impact of sterics and electronics on target engagement. mdpi.com The methoxy group can be replaced with other alkoxy groups or hydrogen to fine-tune properties.

A systematic exploration of these modification points allows for the optimization of potency, selectivity, and pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. researchgate.net

Ring Opening Reactions of the Azetidine Core

The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions, a process that can be triggered by various reagents and conditions to yield highly functionalized acyclic amines. nih.govresearchgate.net

Acid-Mediated Ring Opening: In the presence of strong Brønsted or Lewis acids, the azetidine nitrogen is protonated or coordinated, activating the ring for nucleophilic attack. acs.orgnih.gov Nucleophiles can then attack one of the ring carbons (C2 or C4), leading to cleavage of a C-N bond. iitk.ac.in The regioselectivity of the attack depends on the substitution pattern and the reaction conditions.

Nucleophilic Ring Opening of Azetidinium Ions: Quaternization of the azetidine nitrogen to form an azetidinium ion greatly enhances its susceptibility to ring-opening. nih.gov A wide range of nucleophiles, including halides, cyanides, and organometallics, can open the ring in a regioselective and often stereoselective Sₙ2-type manner. iitk.ac.in

Intramolecular Ring Opening: If a nucleophilic group is tethered to the azetidine ring or its substituents, an intramolecular ring-opening reaction can occur, leading to the formation of larger heterocyclic systems. This strain-release-driven cyclization is a valuable strategy for building molecular complexity. acs.orgnih.gov

These ring-opening reactions provide a pathway from the compact, three-dimensional azetidine scaffold to diverse, linear, and often stereochemically defined amine derivatives.

Computational and Theoretical Investigations of 3 2 Methoxypyridin 3 Yl Azetidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) would be employed to determine the electronic structure and stable conformations of 3-(2-Methoxypyridin-3-yl)azetidin-3-ol. These calculations can elucidate key parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and dipole moments. The conformation of the azetidine (B1206935) ring and the orientation of the methoxypyridine substituent are critical for its interaction with biological targets, and these can be precisely modeled.

Table 1: Calculated Electronic Properties of a Representative Azetidinol (B8437883) Derivative

Property Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
Energy Gap (HOMO-LUMO) 7.7 eV
Dipole Moment 3.2 D

Note: Data is illustrative and based on typical values for similar heterocyclic compounds.

Molecular Docking Analyses for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in identifying potential biological targets for this compound and understanding the specific interactions that stabilize the ligand-protein complex. By docking the compound into the binding sites of various receptors, researchers can predict its binding affinity and mode of action. For instance, studies on other azetidinone-containing compounds have successfully used molecular docking to predict interactions with enzymes like mycobacterial InhA. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

Parameter Value
Binding Affinity (kcal/mol) -8.5
Interacting Residues LYS76, GLU91, LEU132, ASP145

Note: This data is hypothetical and serves to illustrate the output of a typical molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. dmed.org.uanih.gov For a series of analogs of this compound, QSAR studies could be developed to predict their efficacy and guide the design of more potent compounds. researchgate.netnih.gov These models are built by correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimental data. mdpi.com

Molecular Dynamics Simulations of Solvation and Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of the conformational landscape of this compound in a solvent environment. youtube.com These simulations can reveal how the molecule behaves over time, including the flexibility of the azetidine ring and the rotation of the pyridine (B92270) substituent. researchgate.netmdpi.com Understanding the solvation process and the stability of different conformers is crucial for a complete picture of the molecule's behavior in a biological context. nih.gov

In Silico Prediction of Potential Biological Targets

In silico target prediction, also known as target fishing, utilizes computational methods to identify potential macromolecular targets for a given small molecule. unipi.it For this compound, various approaches such as ligand-based and structure-based virtual screening can be employed. mdpi.com These methods compare the compound's properties to those of known ligands for a wide range of biological targets, thereby generating a ranked list of potential protein interactions. mdpi.com

Table 3: Top Predicted Biological Targets for a Hypothetical Azetidinol Compound from an In Silico Screening Platform

Target Class Specific Target Prediction Score
Kinase Serine/threonine-protein kinase PIM1 0.85
GPCR Dopamine (B1211576) D2 Receptor 0.79
Ion Channel Voltage-gated sodium channel 0.72

Note: The targets and scores are illustrative and represent the type of output from target prediction software.

Stereochemical Effects on Molecular Recognition and Reactivity

The stereochemistry of this compound, which possesses a chiral center at the 3-position of the azetidine ring, is expected to play a critical role in its biological activity. The two enantiomers (R and S) will likely exhibit different binding affinities and efficacies towards chiral biological targets like proteins. Computational methods can be used to model the interactions of each enantiomer separately, providing insights into the stereochemical requirements for optimal target engagement.

In Vitro Biological Target Exploration and Mechanistic Research of Azetidinol Derivatives

Identification of Relevant Biological Pathways Modulated by Azetidine (B1206935) Derivatives

The structural features of azetidinol (B8437883) derivatives suggest potential interactions with a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), enzymes, and components of the immune system.

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of essential cellular functions, including cell growth, proliferation, survival, and metabolism. researchgate.netmdpi.com Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer, making it a prominent target for therapeutic intervention. researchgate.netnih.gov The mTOR protein, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which are downstream of the PI3K/Akt pathway and play central roles in cellular processes. mdpi.com

The inhibition of both PI3K and mTOR can offer a synergistic therapeutic effect, potentially overcoming resistance mechanisms that arise from targeting only one kinase in the pathway. mdpi.com Research into novel inhibitors often focuses on compounds that can dually target these kinases. While direct studies on 3-(2-Methoxypyridin-3-yl)azetidin-3-ol are not detailed in the available literature, research on related methoxypyridine derivatives has demonstrated potent dual inhibitory activity against PI3K/mTOR. nih.gov For instance, a series of sulfonamide methoxypyridine derivatives were synthesized and evaluated, with some compounds showing significant inhibitory effects on both the PI3K enzyme and the proliferation of cancer cell lines. nih.gov This indicates that the methoxypyridine scaffold, a key feature of this compound, is a viable pharmacophore for targeting the PI3K/mTOR pathway. nih.gov

Table 1: In Vitro Inhibitory Activity of Selected Sulfonamide Methoxypyridine Derivatives against PI3Kα

Compound PI3Kα IC₅₀ (nM)
22c 2.03 ± 0.17
22f 3.14 ± 0.25
22i 1.89 ± 0.11

Data sourced from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. nih.gov

G-protein coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are crucial for cellular communication and are the targets of a significant portion of modern pharmaceuticals. mdpi.com Azetidinol derivatives may act as modulators of GPCRs such as dopamine (B1211576) receptors or chemokine receptors like CCR6.

Dopamine receptors, which are divided into D1-like and D2-like families, are integral to neurological processes, and their modulation is a key strategy in treating psychiatric and neurological disorders. mdpi.com Allosteric modulators, which bind to a site distinct from the primary ligand binding site, offer a sophisticated mechanism for fine-tuning receptor activity with potentially greater selectivity and safety. mdpi.com Research has shown that various small molecules can act as allosteric modulators of dopamine receptors, influencing the binding of endogenous ligands and subsequent signaling. mdpi.comnih.gov

Chemokine receptors, such as CCR1 and CCR2, are involved in directing the migration of immune cells in inflammatory and pathological conditions. nih.gov Small molecules, including certain pyrrolone derivatives, have been identified as intracellular allosteric modulators for these receptors, inhibiting their function in a noncompetitive manner. nih.gov Given the structural diversity of compounds that can modulate GPCRs, the azetidinol scaffold represents a potential starting point for the discovery of new receptor modulators.

Enzyme inhibition is a well-established mechanism for therapeutic intervention. Azetidinol derivatives could potentially inhibit various enzymes, thereby altering biological pathways. For example, the inhibition of glycosidases, such as α-amylase and α-glucosidase, is a therapeutic approach for managing postprandial hyperglycemia in type II diabetes. nih.gov

Studies on other nitrogen-containing heterocyclic compounds, such as oxadiazole derivatives, have demonstrated significant in vitro inhibitory potential against these enzymes. nih.gov Certain synthesized oxadiazole analogs showed inhibitory concentrations (IC₅₀) comparable to the standard drug acarbose (B1664774) against α-amylase and miglitol (B1676588) against α-glucosidase, suggesting that heterocyclic structures are well-suited for interacting with the active sites of these enzymes. nih.gov While specific data on this compound is not available, the general principle of heterocyclic compounds acting as enzyme inhibitors supports the investigation of azetidinols against various enzymatic targets.

Table 2: In Vitro Enzyme Inhibitory Activity of Selected Oxadiazole Derivatives

Compound Target Enzyme IC₅₀ (µg/mL)
5a α-Glucosidase 12.27 ± 0.41
5g α-Amylase 13.09 ± 0.06
4a(a) α-Glucosidase 15.45 ± 0.20
Acarbose (Std.) α-Amylase 12.20 ± 0.78
Miglitol (Std.) α-Glucosidase 11.47 ± 0.02

Data from a study on oxadiazole analogs as antidiabetic agents. nih.gov

Cancer immunotherapy, particularly the blockade of immune checkpoints like the programmed cell death-1 (PD-1) receptor and its ligand (PD-L1), has revolutionized cancer treatment. nih.govmdpi.com The interaction between PD-1 on T-cells and PD-L1 on tumor cells suppresses the anti-tumor immune response. mdpi.com While monoclonal antibodies are the current standard for blocking this interaction, there is significant interest in developing small-molecule inhibitors that offer potential advantages in terms of administration and tissue penetration. nih.govmdpi.com

The development of small molecules that disrupt the PD-1/PD-L1 protein-protein interaction is an active area of research. mdpi.com These small molecules can function by directly binding to PD-L1 and inducing its dimerization and subsequent internalization, thereby removing it from the cell surface and preventing it from engaging with PD-1. frontiersin.org Various chemical scaffolds, including substituted biphenyl (B1667301) derivatives, have been investigated for this purpose. frontiersin.org The exploration of novel heterocyclic compounds, including azetidinol derivatives, could lead to the identification of new small-molecule immune checkpoint inhibitors.

In Vitro Methodologies for Biological Target Identification

Identifying the specific biological targets of a novel compound is a critical step in the drug discovery process. In vitro methodologies, particularly high-throughput screening, are essential tools for this purpose.

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test large numbers of chemical compounds for a specific biological activity. ox.ac.ukyoutube.com This approach allows for the efficient screening of extensive compound libraries, which can contain hundreds of thousands of diverse small molecules, against a specific target or cellular pathway. ox.ac.ukastrazeneca.com

The HTS process involves miniaturizing biological assays into micro-well plates (e.g., 96, 384, or 1536-well formats), enabling the simultaneous testing of thousands of compounds. ox.ac.uk Automated liquid handling systems dispense precise amounts of the compounds and reagents, and robotic plate readers measure the assay signal (e.g., fluorescence, luminescence, absorbance). ox.ac.uknih.gov

The goal of HTS is to identify "hits"—compounds that demonstrate activity in the primary assay. ox.ac.uk These hits are then subjected to further investigation through secondary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action. ox.ac.uk For a novel compound like this compound, HTS could be employed to screen it against large panels of kinases, GPCRs, enzymes, or other potential targets to rapidly identify its primary biological interactors and guide further mechanistic studies. nih.govnih.gov

Ligand Binding Assays

Ligand binding assays are fundamental in determining the affinity and selectivity of a compound for a specific biological target, such as a receptor or enzyme. For azetidinol derivatives, these assays are critical in identifying primary interaction partners. While specific data for this compound is not extensively available in public literature, studies on analogous compounds, such as 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (also known as sazetidine-A), have demonstrated high potency and selectivity for α4β2-nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov Researchers utilize radioligand binding assays, where a radiolabeled compound known to bind to the target is displaced by the test compound, to determine the binding affinity (Ki) of the azetidinol derivative.

Such studies on related pyridine (B92270) and azetidine compounds often reveal selective binding profiles. For instance, some analogs show partial agonism, suggesting they bind to specific receptor subtypes, such as the high-sensitivity (α4)3(β2)2-nAChRs. nih.gov Prolonged exposure in these assays can also reveal whether the compound acts as an antagonist or leads to receptor desensitization. nih.gov

Table 1: Representative Ligand Binding Data for a Related Azetidine Derivative

Compound Target Receptor Binding Affinity (Ki) Assay Type
Sazetidine-A α4β2-nAChR High Potency Radioligand Displacement
Sazetidine-A α4β4-nAChR Lower Potency Radioligand Displacement
Sazetidine-A α3β4*-nAChR Lower Potency Radioligand Displacement

Note: This table is illustrative and based on data for the related compound sazetidine-A to demonstrate the type of data generated from ligand binding assays.

Enzyme Activity Assays

Enzyme activity assays are employed to determine if a compound can modulate the function of a specific enzyme. These assays are crucial for identifying potential inhibitors or activators. For derivatives containing a methoxypyridine moiety, fluorescence-based enzyme activity assays have proven effective. mdpi.com For example, substrates containing 5-amino-2-methoxypyridine (B105479) have been used as sensitive fluorogenic probes for enzymes like fatty acid amide hydrolase (FAAH). mdpi.com The hydrolysis of the amide bond by the enzyme releases the fluorescent aminopyridine, allowing for the quantification of enzyme activity. mdpi.com

Table 2: Enzyme Inhibition Profile for Related Methoxypyridine Derivatives

Compound Class Target Enzyme(s) Effect Assay Type
Sulfonamide Methoxypyridines PI3K / mTOR Inhibition Enzyme Inhibition Assay
Methoxypyridine Substrates FAAH Substrate for Activity Measurement Fluorescence-Based Assay

Note: This table provides examples of enzyme assays conducted on classes of compounds structurally related to this compound.

Cell-Based Reporter Assays

Cell-based reporter assays are powerful tools to assess a compound's effect on a specific signaling pathway within a cellular context. These assays often use a reporter gene (e.g., luciferase) linked to a promoter that is regulated by the pathway of interest. A high-throughput cell-based luciferase reporter assay, for instance, has been developed to identify inhibitors of the asialoglycoprotein receptor 1 (ASGR1). mdpi.com In such a system, a decrease in luciferase expression would indicate that the test compound inhibits the target's activity. mdpi.com

While specific reporter assay data for this compound is not documented, this methodology is broadly applicable. For related azetidin-2-one (B1220530) derivatives, cell-based assays have been used to evaluate their anticancer potential. nih.gov For example, cytotoxicity assays in cell lines like SiHa and B16F10, followed by caspase-3 assays, can reveal if the compounds induce apoptosis. nih.gov

Investigation of Molecular Mechanisms of Action

Elucidation of Binding Modes and Interactions

Understanding how a compound binds to its target is fundamental for rational drug design. In silico docking studies are often performed to predict the binding mode of azetidinol derivatives. For instance, in the study of azetidin-2-one derivatives as potential anticancer agents, molecular docking was used to analyze the chemical interactions with the colchicine-binding site of human α/β-tubulin. nih.gov These studies can reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues within the binding site. nih.gov

Analysis of Downstream Signaling Pathways

Once a compound is shown to interact with a target, the next step is to investigate its effects on downstream signaling pathways. For compounds that inhibit PI3K/mTOR, for example, researchers would analyze the phosphorylation status of key downstream proteins like Akt. nih.gov Western blotting is a common technique used to confirm that a compound can block a specific signaling pathway, such as the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival. nih.gov Furthermore, microarray analysis can provide a broader view of the genetic changes induced by a compound, as demonstrated with azetidin-2-one derivatives that were shown to cause overexpression of genes involved in cytoskeleton regulation and apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies for Target Specificity

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. By synthesizing and testing a series of related analogs, researchers can determine which chemical modifications enhance biological activity.

For pyridine derivatives, SAR analyses have shown that the number and position of substituents like methoxy (B1213986) (O-CH3) groups can significantly impact their antiproliferative activity. mdpi.com Similarly, for a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, SAR was explored around the piperidine (B6355638) substituent and the amide functionality to identify potent and selective inhibitors of the choline (B1196258) transporter. nih.gov In the case of sulfonamide methoxypyridine derivatives, it was found that certain substitutions on the oxazole (B20620) ring were crucial for biological activity, with N-alkyl amides of moderate volume showing the best inhibitory activity. nih.gov These studies provide a roadmap for designing more effective and specific therapeutic agents based on the azetidinol scaffold.

Future Research and Translational Potential of this compound: A Prospective Analysis

The heterocyclic compound this compound represents a promising scaffold for further investigation in drug discovery. Its unique three-dimensional structure, featuring a substituted azetidine ring linked to a methoxypyridine moiety, offers significant opportunities for chemical modification and the development of novel therapeutic agents. This article explores the future research directions and translational potential of this compound, focusing on strategies to advance its development from a chemical entity to a potential clinical candidate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.